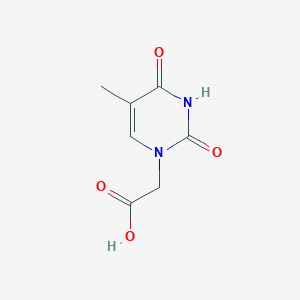

Thymine-1-acetic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-4-2-9(3-5(10)11)7(13)8-6(4)12/h2H,3H2,1H3,(H,10,11)(H,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDMCKHDYUDRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357488 | |

| Record name | Thymine-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20924-05-4 | |

| Record name | Thymine-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Thymine-1-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymine-1-acetic acid, a derivative of the nucleobase thymine, serves as a crucial building block in the synthesis of various molecules of interest in biomedical and materials science research. Its unique structure, combining the hydrogen-bonding capabilities of a pyrimidine (B1678525) base with the reactive potential of a carboxylic acid, makes it a versatile reagent. This technical guide provides an in-depth overview of the known physical properties of this compound, supported by detailed experimental protocols and a workflow for its synthetic application.

Core Physical and Chemical Properties

This compound is a white to yellow solid at room temperature.[1] It is sparingly soluble in water.[2] Due to its decomposition at elevated temperatures, a precise boiling point has not been determined.

Quantitative Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₄ | |

| Molecular Weight | 184.15 g/mol | |

| Melting Point | 272-278 °C (with decomposition) | [3] |

| pKa (Predicted) | 3.81 ± 0.10 | [2] |

| Appearance | White to Yellow Solid | [1] |

| Solubility | Sparingly soluble in water | [2] |

Spectral Data

-

¹H NMR (200 MHz, DMSO-d₆, Me₄Si): δ 1.75 (s, 3H, CH₃), 4.36 (s, 2H, CH₂), 7.49 (s, 1H, CH), 11.33 (s, 1H, NH), 13.09 (s, 1H, OH).

-

Mass Spectrometry (ESI-TOF): [M+H]⁺ found = 185.0567 m/z.

-

Infrared (KBr): 3178, 3073, 3026, 2962, 1739, 1706, 1664, 1633 cm⁻¹.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound.[4]

Materials:

-

5-Methyluracil (Thymine)

-

Distilled water

-

Aqueous potassium hydroxide (B78521) (KOH) solution (3.6 M)

-

Chloroacetic acid

-

Concentrated hydrochloric acid (HCl)

-

Phosphorus pentoxide (P₂O₅) for drying

Procedure:

-

Suspend 10.0 g (79.3 mmol) of 5-methyluracil in 150 mL of distilled water.

-

Slowly add 50 mL of 3.6 M aqueous potassium hydroxide solution to the suspension while stirring at room temperature. Continue stirring for 10 minutes until the solution becomes clear.

-

Add 15.0 g (159 mmol) of chloroacetic acid to the clarified solution.

-

Heat the reaction mixture to reflux and maintain for 90 minutes.

-

After the reaction is complete, cool the solution to room temperature.

-

Acidify the solution with concentrated hydrochloric acid to a pH of 3.

-

Place the acidified solution in a refrigerator at 4°C overnight to facilitate the precipitation of white crystals.

-

Collect the white crystalline precipitate by filtration.

-

Dry the product under vacuum over phosphorus pentoxide (P₂O₅). This procedure typically yields around 4.5 g (31% yield) of this compound.[4]

Determination of Melting Point

The melting point of an organic solid can be determined by observing the temperature range over which the substance transitions from a solid to a liquid.[1]

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Thermometer

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, ensuring the packed height is 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the acid dissociation constant (pKa) of a weak acid like this compound.[1][5]

Materials:

-

This compound

-

Deionized water

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a glass electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[5]

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Fill a buret with the standardized NaOH solution.

-

Record the initial pH of the this compound solution.

-

Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.5 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the midpoint of the steepest portion of the curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).[1]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of a this compound derivative, specifically its activation for amide bond formation, a common step in its application in bioconjugation and materials science.[6]

Caption: Workflow for the synthesis of a this compound amide derivative.

References

Thymine-1-acetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymine-1-acetic acid is a key synthetic intermediate with significant applications in the fields of nucleic acid chemistry and materials science. This document provides an in-depth overview of its chemical properties, detailed synthesis protocols, and its primary role as a precursor in the synthesis of modified oligonucleotides, particularly Peptide Nucleic Acids (PNAs). Furthermore, this guide explores its utility in the development of novel biomaterials and sensing platforms.

Core Chemical Properties

This compound, a derivative of the nucleobase thymine (B56734), is a stable, solid compound at room temperature. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 20924-05-4 | [1] |

| Molecular Formula | C₇H₈N₂O₄ | [1] |

| Molecular Weight | 184.15 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 272-278 °C (decomposes) | [2] |

| Purity | ≥97% | [1] |

Synthesis Protocols

Two common and effective methods for the synthesis of this compound are detailed below.

Method 1: Synthesis from Thymine and Bromoacetic Acid

This protocol involves the alkylation of thymine with bromoacetic acid in the presence of a base.

Experimental Protocol:

-

Dissolve 4 grams (31.7 mmol) of thymine in a solution of 6.82 grams (121 mmol) of potassium hydroxide (B78521) (KOH) in 20 mL of water.

-

Warm the resulting solution to 40°C.

-

Prepare a solution of 6.25 grams (45 mmol) of bromoacetic acid in 10 mL of water.

-

Add the bromoacetic acid solution to the thymine solution dropwise over a period of 30 minutes while maintaining the temperature at 40°C.

-

Continue stirring the reaction mixture for an additional 30 minutes at 40°C.

-

Cool the solution to room temperature and adjust the pH to 5.5 using concentrated hydrochloric acid (HCl).

-

Further cool the solution in a refrigerator for 2 hours to encourage precipitation.

-

Filter the precipitate that forms.

-

Adjust the pH of the filtrate to 2 with concentrated HCl and place it in a freezer for 2 hours to induce further precipitation of the product.[3]

Method 2: Synthesis from 5-Methyluracil and Chloroacetic Acid

This alternative method utilizes chloroacetic acid for the alkylation of 5-methyluracil (thymine).

Experimental Protocol:

-

Suspend 10.0 grams (79.3 mmol) of 5-methyluracil in 150 mL of distilled water.

-

Slowly add 50 mL of a 3.6 M aqueous potassium hydroxide (KOH) solution to the suspension.

-

Stir the mixture at room temperature for 10 minutes until the solution becomes clear.

-

Add 15.0 grams (159 mmol) of chloroacetic acid to the clear solution.

-

Heat the reaction mixture to reflux and maintain it for 90 minutes.

-

After the reaction is complete, cool the solution to room temperature.

-

Acidify the solution with concentrated hydrochloric acid (HCl) to a pH of 3.

-

To promote the formation of a white crystalline precipitate, place the acidified solution in a refrigerator at 4°C overnight.

-

Collect the resulting white crystalline precipitate by filtration.

-

Dry the product under a vacuum over phosphorus pentoxide (P₂O₅). This method yields approximately 4.5 grams (a 31% yield) of this compound.[2]

Applications in Oligonucleotide Synthesis and Beyond

This compound is a valuable reagent, primarily utilized in the synthesis of modified oligonucleotides and advanced materials.[1]

Peptide Nucleic Acid (PNA) Monomer Synthesis

A major application of this compound is in the preparation of Peptide Nucleic Acid (PNA) monomers. PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain. This modification imparts unique properties, such as enhanced binding affinity and resistance to enzymatic degradation, making them promising candidates for therapeutic and diagnostic applications. This compound serves as the starting material for the thymine-containing PNA monomer.

Development of Advanced Materials

Recent research has demonstrated the utility of this compound in the development of novel materials with unique properties:

-

Coordination Polymers: It has been used as a ligand in the synthesis of copper(II) coordination complexes, which exhibit interesting semiconductive and magnetic properties.[4]

-

Functionalized Nanoparticles: this compound can be used to functionalize gold nanoparticles. These functionalized nanoparticles have been employed in the development of sensitive and selective electrochemical biosensors, for instance, for the detection of mercury ions.[4]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of a thymine-functionalized material, a common application of this compound.

Caption: Generalized workflow for synthesizing a functionalized material using this compound.

Conclusion

This compound is a versatile and indispensable reagent in the field of nucleic acid chemistry and materials science. Its straightforward synthesis and its utility as a building block for creating modified oligonucleotides and functional materials underscore its importance in both academic research and the development of novel therapeutic and diagnostic platforms. The detailed protocols and applications presented in this guide offer a valuable resource for researchers and professionals working in these dynamic fields.

References

Synthesis of Thymine-1-acetic acid from thymine and chloroacetic acid.

An In-depth Technical Guide to the Synthesis of Thymine-1-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of this compound, a key intermediate in the development of peptide nucleic acids (PNAs) and other modified oligonucleotides. The synthesis involves the N1-alkylation of thymine (B56734) with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, under basic conditions. This guide details the experimental protocols, presents key quantitative data in a structured format, and illustrates the reaction and workflow through diagrams.

Reaction Overview

The synthesis proceeds via the nucleophilic substitution of a halide from chloroacetic acid by the deprotonated N1 atom of the thymine ring. The reaction is typically carried out in an aqueous solution using a strong base, such as potassium hydroxide (B78521) (KOH), to deprotonate the thymine.

The overall reaction is as follows:

Thymine + Chloroacetic Acid → this compound + HCl

Physicochemical & Quantitative Data

A summary of the physical, chemical, and quantitative data for the reactants and the final product is provided below for easy reference.

Table 1: Properties of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| Thymine | 65-71-4 | C₅H₆N₂O₂ | 126.12 | 316-317 |

| Chloroacetic Acid | 79-11-8 | C₂H₃ClO₂ | 94.50 | 61-63 |

| Bromoacetic Acid | 79-08-3 | C₂H₃BrO₂ | 138.95 | 49-51 |

| Potassium Hydroxide | 1310-58-3 | KOH | 56.11 | 406 |

| This compound | 20924-05-4 | C₇H₈N₂O₄ | 184.15 | 272-278 (decomposes)[1][2] |

Table 2: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Peaks |

|---|---|

| Infrared (IR) (KBr) | 3103, 2924, 1741, 1671, 1604, 1582 cm⁻¹[3] |

| ¹H NMR & ¹³C NMR | Spectra have been recorded and are available in the literature[3]. |

Detailed Experimental Protocols

Two common protocols for the synthesis of this compound are detailed below. The primary difference lies in the haloacetic acid used and the reaction temperature.

Protocol 1: Synthesis using Chloroacetic Acid

This protocol utilizes chloroacetic acid and involves heating the reaction mixture to reflux.

Materials:

-

Thymine (5-Methyluracil): 10.0 g (79.3 mmol)[2]

-

Chloroacetic acid: 15.0 g (159 mmol)[2]

-

Potassium hydroxide (KOH)

-

Distilled water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Dissolution: Suspend 10.0 g of thymine in 150 mL of distilled water.[2]

-

Basification: Slowly add 50 mL of a 3.6 M aqueous potassium hydroxide solution to the suspension while stirring. Continue stirring at room temperature for approximately 10 minutes until the solution becomes clear.[2]

-

Addition of Alkylating Agent: Add 15.0 g of chloroacetic acid to the clarified solution.[2][4]

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 90 minutes.[2][4]

-

Cooling and Acidification: After the reaction is complete, cool the solution to room temperature.[2] Carefully acidify the solution to a pH of 3 using concentrated hydrochloric acid.[2][4]

-

Precipitation and Isolation: Place the acidified solution in a refrigerator at 4°C overnight to facilitate the precipitation of the product as white crystals.[2]

-

Filtration and Drying: Collect the white crystalline precipitate by filtration. Dry the product under vacuum over phosphorus pentoxide (P₂O₅).[2]

-

Yield: This protocol has been reported to yield 4.5 g of this compound, which corresponds to a 31% yield.[2]

Protocol 2: Synthesis using Bromoacetic Acid

This alternative protocol employs bromoacetic acid and is conducted at a lower temperature.

Materials:

-

Thymine: 4.0 g (31.7 mmol)[3]

-

Bromoacetic acid: 6.25 g (45 mmol)[3]

-

Potassium hydroxide (KOH): 6.82 g (121 mmol)[3]

-

Distilled water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve 4.0 g of thymine in a solution of 6.82 g of KOH in 20 mL of water.[3]

-

Heating: Gently warm the solution to 40°C.[3]

-

Addition of Alkylating Agent: Prepare a solution of 6.25 g of bromoacetic acid in 10 mL of water. Add this solution to the thymine mixture over a period of 30 minutes while maintaining the temperature at 40°C.[3]

-

Reaction: Continue stirring the reaction mixture for an additional 30 minutes at 40°C.[3]

-

Cooling and pH Adjustment: Cool the solution to room temperature and adjust the pH to 5.5 with concentrated HCl.[3]

-

Initial Precipitation: Cool the solution in a refrigerator for 2 hours. If a precipitate forms, it should be filtered off.[3]

-

Product Precipitation: Adjust the pH of the filtrate to 2 with concentrated HCl and place it in a freezer for 2 hours to induce precipitation of the final product.[3]

-

Isolation: Collect the resulting precipitate by filtration.

Visualized Workflows and Pathways

The following diagrams illustrate the chemical reaction and the general experimental workflow for the synthesis.

Caption: N1-Alkylation of Thymine Reaction Pathway.

Caption: Generalized Experimental Workflow for Synthesis.

Mechanism Insight: N1-Alkylation

The alkylation of pyrimidine (B1678525) bases like thymine can potentially occur at the N1 or N3 position. However, under the described basic conditions, the N1 position is preferentially alkylated. The strong base (KOH) deprotonates the thymine, creating a pyrimidine anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid in an S_N2 reaction. The selectivity for the N1 position is a known characteristic of alkylations of pyrimidine bases under these conditions.[5][6]

Safety and Handling

-

Chloroacetic acid and Bromoacetic acid: These reagents are corrosive and toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Potassium Hydroxide (KOH): A strong caustic base. It can cause severe burns upon contact. Handle with appropriate PPE.

-

Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. Use in a fume hood and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.

References

Spectroscopic Profile of Thymine-1-acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Thymine-1-acetic acid (also known as 1-Carboxymethylthymine), a molecule of significant interest in oligonucleotide synthesis and drug development. This document presents key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data in a structured format, details the experimental protocols for data acquisition, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.75 | s | 3H | -CH₃ |

| 4.36 | s | 2H | -CH₂- |

| 7.49 | s | 1H | =CH- |

| 11.33 | s | 1H | -NH- |

| 13.09 | s | 1H | -COOH |

Solvent: DMSO-d₆, Instrument: Bruker AC-200 (200 MHz)[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 12.0 | -CH₃ |

| 48.9 | -CH₂- |

| 108.8 | C₅ |

| 141.8 | C₆ |

| 151.2 | C₄ |

| 164.2 | C₂ |

| 170.2 | -COOH |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Description |

| 3178 | N-H stretch |

| 3073 | C-H stretch (aromatic/vinylic) |

| 3026 | C-H stretch (aromatic/vinylic) |

| 2962 | C-H stretch (aliphatic) |

| 1739 | C=O stretch (carboxylic acid) |

| 1706 | C=O stretch (amide) |

| 1664 | C=O stretch (amide) |

| 1633 | C=C stretch |

Sample Preparation: KBr pellet[1]

Experimental Protocols

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded at room temperature on a Bruker AC-200 instrument operating at 200 MHz for protons.[1] The sample was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), which also served as the internal reference. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the potassium bromide (KBr) pellet method. A small amount of the solid this compound sample (typically 1-2 mg) was finely ground in an agate mortar with approximately 100-200 mg of spectroscopic grade KBr. The finely ground mixture was then compressed in a suitable die using a hydraulic press to form a transparent pellet. The IR spectrum was recorded by passing an infrared beam through the pellet.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to Thymine-1-acetic Acid: Synthesis, Biological Significance, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymine-1-acetic acid (T1AA), a synthetic derivative of the nucleobase thymine (B56734), serves as a crucial building block in the fields of medicinal chemistry and materials science. While direct biological activities of this compound itself are not extensively documented in publicly available research, its significance lies in its utility as a versatile scaffold for the synthesis of a wide array of derivatives with potent biological functions. This technical guide provides a comprehensive overview of the synthesis, characterization, and, most importantly, the biological significance of this compound through the lens of its derivatives, which have shown promise in antiviral and anticancer research. Detailed experimental protocols for its synthesis and the synthesis of key derivatives are provided, alongside a discussion of its role in the development of novel therapeutic agents and advanced materials.

**1. Introduction

Thymine, a fundamental component of deoxyribonucleic acid (DNA), plays a central role in genetic coding and cellular function. Chemical modification of this essential nucleobase has opened up new avenues for therapeutic intervention and the creation of novel biomaterials. This compound (T1AA), which features an acetic acid moiety attached to the N1 position of the thymine ring, is a key intermediate in this endeavor. The carboxylic acid group provides a convenient handle for conjugation to other molecules, enabling the construction of complex architectures with tailored biological activities.

This guide will delve into the chemical synthesis of this compound, providing detailed protocols and characterization data. The primary focus, however, will be on its biological significance, which is predominantly realized through its incorporation into larger molecules. We will explore how derivatives of this compound are being investigated for their potential as antiviral and anticancer agents, and their applications in areas such as oligonucleotide synthesis and the development of advanced materials like biosensors.

**2. Chemical Synthesis and Characterization

The synthesis of this compound is a well-established process, typically involving the alkylation of thymine. Several methods have been reported, with variations in reagents and reaction conditions that can influence the final yield.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 20924-05-4 | [1] |

| Molecular Formula | C₇H₈N₂O₄ | [1] |

| Molecular Weight | 184.15 g/mol | [1] |

| Melting Point | 272-278 °C (decomposes) | [2] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in polar solvents | [3] |

Experimental Protocols for Synthesis

Two common methods for the synthesis of this compound are detailed below.

Method 1: Alkylation of Thymine with Bromoacetic Acid [1]

This method involves the direct alkylation of thymine using bromoacetic acid in the presence of a base.

-

Materials:

-

Thymine (4 g, 31.7 mmol)

-

Potassium hydroxide (B78521) (KOH) (6.82 g, 121 mmol)

-

Bromoacetic acid (6.25 g, 45 mmol)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

-

Procedure:

-

Dissolve thymine in a solution of KOH in 20 ml of water.

-

Warm the solution to 40°C.

-

Add a solution of bromoacetic acid in 10 ml of water dropwise over 30 minutes.

-

Stir the reaction mixture for an additional 30 minutes at 40°C.

-

Cool the solution to room temperature and adjust the pH to 5.5 with concentrated HCl.

-

Cool the mixture in a refrigerator for 2 hours to precipitate any unreacted starting material or byproducts.

-

Filter the precipitate.

-

Adjust the pH of the filtrate to 2 with concentrated HCl and cool in a freezer for 2 hours to crystallize the product.

-

Collect the crystalline product by filtration.

-

Method 2: Alkylation of Thymine with Chloroacetic Acid [2]

This protocol utilizes chloroacetic acid for the alkylation reaction.

-

Materials:

-

5-Methyluracil (Thymine) (10.0 g, 79.3 mmol)

-

Potassium hydroxide (KOH) solution (3.6 M)

-

Chloroacetic acid (15.0 g, 159 mmol)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

-

Procedure:

-

Suspend 5-methyluracil in 150 mL of distilled water.

-

Slowly add 50 mL of 3.6 M aqueous KOH solution and stir at room temperature for 10 minutes until the solution becomes clear.

-

Add chloroacetic acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 90 minutes.

-

Cool the solution to room temperature and acidify with concentrated HCl to a pH of 3.

-

Store the acidified solution in a refrigerator at 4°C overnight to promote precipitation.

-

Collect the white crystalline precipitate by filtration and dry under vacuum over phosphorus pentoxide (P₂O₅).

-

-

Yield: 4.5 g (31%)

Characterization Data

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Observed Values/Characteristics | Reference |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the methyl, methylene, and pyrimidine (B1678525) ring protons. | [1] |

| ¹³C NMR (DMSO-d₆) | Resonances for the carbonyl, carboxylic acid, and pyrimidine ring carbons. | [1] |

| Mass Spectrometry (ESI-TOF) | [M+H]⁺ found at m/z 185.0567 | [1] |

| Infrared (KBr) | Characteristic peaks for N-H, C=O, and O-H stretching vibrations. | [1] |

Biological Functions and Significance

While this compound itself is not reported to have significant direct biological activity, its true value lies in its role as a precursor for the synthesis of derivatives with a wide range of biological functions. The carboxylic acid group serves as a versatile attachment point for creating more complex molecules with enhanced therapeutic potential.

Role in Antiviral Drug Development

A significant area of research involving this compound derivatives is in the development of novel antiviral agents. By modifying the structure of nucleosides, researchers can create compounds that interfere with viral replication.

-

Thymidine (B127349) Analogues: this compound can be used in the synthesis of modified thymidine analogues. These analogues, once phosphorylated within the cell, can act as competitive inhibitors or chain terminators of viral DNA polymerases, thus halting viral replication.[4][5] For instance, the synthesis of 3'-heterocyclic substituted 3'-deoxythymidines has been explored, with some derivatives showing marginal activity against the Human Immunodeficiency Virus (HIV).[6]

-

5-(Perylen-3-ylethynyl)uracil-1-acetic Acid Derivatives: More complex derivatives, such as those derived from 5-(perylen-3-ylethynyl)uracil-1-acetic acid, have demonstrated significant antiviral properties.[7]

The general workflow for synthesizing and testing such antiviral derivatives is depicted below.

Caption: Workflow for the development of antiviral agents from this compound.

Potential in Anticancer Therapy

The structural similarity of this compound to a natural nucleobase makes its derivatives interesting candidates for anticancer drug development. Cancer cells often have a higher rate of DNA replication and are thus more susceptible to agents that interfere with this process.

-

Inhibition of DNA Synthesis: Derivatives of this compound can be designed to be incorporated into the DNA of cancer cells, leading to chain termination or the introduction of lethal mutations.

-

Metal Complexes: this compound can act as a ligand to form metal complexes.[8] Some metal complexes, such as those involving molybdenocene dichloride, have been investigated for their potential anticancer activity through their interaction with DNA bases like thymine.[9]

A simplified signaling pathway illustrating a potential mechanism of action for a this compound-based anticancer drug is shown below.

References

- 1. rsc.org [rsc.org]

- 2. This compound | 20924-05-4 [chemicalbook.com]

- 3. Buy this compound | 20924-05-4 [smolecule.com]

- 4. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of 3'-heterocyclic substituted 3'-deoxythymidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 20924-05-4 | Benchchem [benchchem.com]

- 9. chemrevlett.com [chemrevlett.com]

Thymine-1-acetic acid derivatives and their potential applications

An In-Depth Technical Guide to Thymine-1-Acetic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This compound is a synthetic derivative of thymine (B56734), one of the four primary nucleobases in DNA. By incorporating an acetic acid moiety at the N-1 position of the pyrimidine (B1678525) ring, this scaffold provides a versatile platform for chemical modification. The resulting derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer and antiviral agents. This guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives, supported by experimental data and protocols.

Synthesis of this compound and Its Derivatives

The foundational step in exploring the therapeutic potential of this class of compounds is the synthesis of the core scaffold, this compound, and its subsequent derivatization.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is typically achieved through the alkylation of thymine. Several methods exist, with a common approach involving the reaction of thymine with a haloacetic acid derivative under basic conditions.

-

Dissolution: Dissolve thymine (e.g., 4 g, 31.7 mmol) in an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH) (e.g., 6.82 g, 121 mmol in 20 ml of water).[1] Alternatively, 5-Methyluracil (thymine) can be suspended in distilled water, followed by the addition of aqueous KOH.[2][3]

-

Alkylation: Warm the solution to approximately 40°C. Slowly add a solution of bromoacetic acid (e.g., 6.25 g, 45 mmol in 10 ml of water) over 30 minutes.[1] An alternative is to add chloroacetic acid to the mixture and heat to reflux for 90 minutes.[2][3]

-

Reaction: Stir the reaction mixture for an additional 30 minutes at the same temperature.[1]

-

Acidification & Precipitation: Cool the solution to room temperature and adjust the pH to 2-3 with concentrated hydrochloric acid (HCl).[1][2][3]

-

Isolation: Cool the acidified solution in a refrigerator (e.g., for 2 hours or overnight) to promote the precipitation of the product.[1][2][3]

-

Purification: Collect the white crystalline precipitate by filtration and dry it under a vacuum. This yields this compound.[3]

Figure 1: General workflow for the synthesis of this compound.

Synthesis of Amide Derivatives

The carboxylic acid group of this compound is a prime site for modification, most commonly through amide bond formation. This involves activating the carboxylic acid followed by reaction with a primary or secondary amine.

-

Activation: Dissolve this compound (1 equivalent) in a dry aprotic solvent such as dimethylformamide (DMF). Add 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) (1 equivalent) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1 equivalent).

-

Stirring: Stir the solution at room temperature (or cooled in an ice bath) for approximately 15-30 minutes to form the active ester.

-

Amine Addition: Add the desired amine (e.g., 5-(4-aminophenyl)-10,15,20-triphenyl porphyrin or 4-(phenylazo)aniline) to the solution.[1]

-

pH Adjustment: Adjust the pH to basic using a tertiary amine, such as triethylamine (B128534) (TEA).

-

Reaction: Stir the reaction for several hours (e.g., 1-3 hours or overnight) at room temperature.

-

Isolation: Isolate the product by precipitation (e.g., by adding water or acetonitrile) followed by filtration, or by chromatographic purification.[1]

Figure 2: Workflow for the synthesis of thymine-1-acetamide derivatives.

Potential Applications and Biological Activity

Derivatives of this compound have been investigated for a range of therapeutic applications, with the most promising results seen in oncology and virology.

Anticancer Activity

The structural similarity of thymine derivatives to endogenous nucleosides allows them to interfere with cellular processes crucial for cancer cell proliferation, such as DNA synthesis and repair. While specific data for this compound derivatives is emerging, related heterocyclic acetic acid derivatives have shown significant promise.

For instance, novel pyrazolyl s-triazine derivatives have demonstrated potent inhibitory activity against key cancer-related signaling molecules.[4] Compounds 7d and 7f from one study showed significant EGFR inhibitory activity and also inhibited the PI3K/AKT/mTOR pathway, a critical cascade for cell survival and proliferation.[4] Similarly, imamine-1,3,5-triazine derivatives have shown better anticancer activity than the established drug imatinib (B729) against certain cancer cell lines.[5]

| Compound ID | Target Cell Line | Activity Metric | Value | Reference |

| 7f (pyrazolyl s-triazine) | EGFR | IC₅₀ | 59.24 nM | [4] |

| 7d (pyrazolyl s-triazine) | EGFR | IC₅₀ | 70.3 nM | [4] |

| Imatinib (Reference) | MDA-MB-231 (Breast Cancer) | IC₅₀ | 35.50 µM | [5] |

| 4f (imamine-1,3,5-triazine) | MDA-MB-231 (Breast Cancer) | IC₅₀ | 6.25 µM | [5] |

| 4k (imamine-1,3,5-triazine) | MDA-MB-231 (Breast Cancer) | IC₅₀ | 8.18 µM | [5] |

| Ic (2,4-azolidinedione-acetic acid) | HL-60(TB) (Leukemia) | logGI₅₀ | -6.53 | [6] |

| Ic (2,4-azolidinedione-acetic acid) | MOLT-4 (Leukemia) | logGI₅₀ | -6.52 | [6] |

Many anticancer agents function by inhibiting signaling pathways that are constitutively active in cancer cells. The PI3K/AKT/mTOR pathway is a key example. Inhibition of this pathway can halt cell cycle progression and induce apoptosis (programmed cell death).

Figure 3: Potential inhibition of the EGFR/PI3K/AKT/mTOR pathway by derivatives.

Antiviral Activity

Nucleoside analogs are a cornerstone of antiviral therapy. These molecules mimic natural nucleosides and are incorporated into viral DNA or RNA by viral polymerases, leading to chain termination and halting replication. Thymidine (B127349) analogues, for example, are known to be phosphorylated by both viral and cellular kinases to their active triphosphate forms, which then inhibit viral DNA synthesis.[7] This mechanism provides a strong rationale for investigating this compound derivatives as potential antiviral agents.

Studies on related thymine and thymidine derivatives have shown potent activity against a range of viruses.

| Compound | Target Virus | Activity Metric | Value | Reference |

| Thymol (B1683141) | Influenza A/H1N1 | IC₅₀ | 0.022 µg/ml | [8] |

| Thymol | Influenza A/H5N1 | IC₅₀ | 15.6 ng/ml | [8] |

| Thymol | SARS-CoV-2 | IC₅₀ | 0.591 µg/ml | [8] |

| Organoselenium AZT Deriv. | SARS-CoV-2 | % Inhibition | Varies (up to ~100%) | [9] |

| Peptoid 1 | SARS-CoV-2 | IC₅₀ | ~20 µg/mL | [10] |

| Peptoid 3 | SARS-CoV-2 | IC₅₀ | ~7 µg/mL | [10] |

The primary mechanism for nucleoside analog antivirals is the disruption of viral nucleic acid synthesis. The derivative is taken up by an infected cell and is sequentially phosphorylated to a triphosphate. This triphosphate analog then competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase. Once incorporated, the lack of a proper 3'-hydroxyl group prevents further chain elongation.

Figure 4: General mechanism of action for nucleoside analog antiviral drugs.

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.

-

Cell Seeding: Seed susceptible host cells (e.g., Vero E6 cells for SARS-CoV-2) in multi-well plates and grow to form a confluent monolayer.

-

Virus Incubation: Pre-incubate a known titer of the virus (e.g., 2000 plaque-forming units/mL) with various concentrations of the test compound for 1 hour at 37°C.[10] A control with no compound is also prepared.

-

Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb for 1 hour.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agar) mixed with the corresponding concentration of the test compound. This restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubation: Incubate the plates for several days until plaques are visible.

-

Quantification: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the control wells. The IC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion and Future Directions

This compound presents a promising and synthetically accessible scaffold for the development of novel therapeutic agents. The ease of derivatization at the carboxylic acid position allows for the creation of large libraries of compounds with diverse physicochemical properties. While research into these specific derivatives is ongoing, the potent anticancer and antiviral activities of structurally related compounds provide a strong impetus for their continued investigation. Future work should focus on synthesizing a broader range of derivatives, performing high-throughput screening against various cancer cell lines and viral strains, and elucidating their precise mechanisms of action and molecular targets. These efforts could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

- 1. rsc.org [rsc.org]

- 2. This compound CAS#: 20924-05-4 [amp.chemicalbook.com]

- 3. This compound | 20924-05-4 [chemicalbook.com]

- 4. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro antiviral activities of thymol and Limonin against influenza a viruses and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Effect of 5′-Arylchalcogeno-3-aminothymidine Derivatives in SARS-CoV-2 Infection | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

Thymine-1-acetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymine-1-acetic acid, a synthetic derivative of the nucleobase thymine (B56734), has carved a niche for itself in the realm of biochemical research and synthetic biology. While its standalone biological activities are not extensively documented, its role as a crucial building block in the synthesis of Peptide Nucleic Acids (PNAs) has been pivotal. This technical guide delves into the discovery, history, synthesis, and known applications of this compound, providing researchers with a detailed understanding of this important compound.

Introduction

This compound, systematically named (5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid, is a modified pyrimidine (B1678525) base. Its structure consists of a thymine molecule where a carboxymethyl group is attached at the N1 position. This modification prevents it from being incorporated into DNA or RNA through conventional biological processes but makes it an ideal monomer for the synthesis of Peptide Nucleic Acids (PNAs), which are DNA mimics with a polyamide backbone.[1][2] The introduction of the acetic acid moiety allows for its integration into the repeating N-(2-aminoethyl)glycine backbone of PNAs.[1][2]

Discovery and History

The history of this compound is intrinsically linked to the groundbreaking invention of Peptide Nucleic Acid (PNA) by Peter E. Nielsen, Michael Egholm, Rolf H. Berg, and Ole Buchardt in 1991.[1][2] PNAs were designed as synthetic analogs of DNA and RNA with a neutral peptide-like backbone, a feature that confers unique hybridization properties and resistance to enzymatic degradation.[1][2]

The development of PNA technology necessitated the synthesis of nucleobase-containing monomers that could be sequentially coupled to form PNA oligomers. This compound was synthesized for this very purpose. A key publication by Finn et al. in 1996, titled "Synthesis and Properties of DNA-PNA Chimeric Oligomers," provides a detailed, early account of the preparation of "thymine N(1)-acetic acid" for its incorporation into PNA-DNA chimeras.[3][4] This work solidified the importance of this compound as a fundamental reagent in the burgeoning field of PNA chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 20924-05-4 | [5][6] |

| Molecular Formula | C₇H₈N₂O₄ | [5][6] |

| Molecular Weight | 184.15 g/mol | [5][6] |

| Melting Point | 272-278 °C (decomposes) | [5] |

| Appearance | White to off-white solid | [7] |

| Functional Group | Carboxylic acid | [5] |

Experimental Protocols: Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Synthesis via Alkylation of Thymine with Bromoacetic Acid

This method involves the direct alkylation of thymine with bromoacetic acid in an alkaline aqueous solution.

Materials:

-

Thymine

-

Potassium hydroxide (B78521) (KOH)

-

Bromoacetic acid

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure:

-

Dissolve thymine in an aqueous solution of potassium hydroxide.

-

Warm the solution to 40°C.

-

Slowly add a solution of bromoacetic acid in water to the reaction mixture over a period of 30 minutes.

-

Stir the reaction mixture for an additional 30 minutes at 40°C.

-

Cool the solution to room temperature and adjust the pH to 5.5 with concentrated HCl.

-

Cool the mixture in a refrigerator for 2 hours to precipitate any unreacted starting material or byproducts.

-

Filter the solution to remove the precipitate.

-

Adjust the pH of the filtrate to 2 with concentrated HCl.

-

Place the solution in a freezer for 2 hours to induce crystallization of the product.

-

Filter the crystalline product, wash with cold water, and dry.

Synthesis via Alkylation of 5-Methyluracil with Chloroacetic Acid

This alternative method utilizes chloroacetic acid for the alkylation of 5-methyluracil (thymine).[8]

Materials:

-

5-Methyluracil (Thymine)

-

Aqueous potassium hydroxide (KOH) solution (3.6 M)

-

Chloroacetic acid

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Phosphorus pentoxide (P₂O₅) for drying

Procedure:

-

Suspend 5-methyluracil in distilled water.[8]

-

Slowly add aqueous potassium hydroxide solution to the suspension while stirring at room temperature until the solution becomes clear.[8]

-

Add chloroacetic acid to the clarified solution.[8]

-

Heat the reaction mixture to reflux and maintain for 90 minutes.[8]

-

After the reaction is complete, cool the solution to room temperature.[8]

-

Acidify the solution with concentrated hydrochloric acid to a pH of 3.[8]

-

Store the acidified solution in a refrigerator at 4°C overnight to promote the precipitation of the product.[8]

-

Collect the white crystalline precipitate by filtration.[8]

-

Dry the product under vacuum over phosphorus pentoxide.[8]

Biological Activity and Applications

The primary and most well-documented application of this compound is its use as a monomer in the solid-phase synthesis of Peptide Nucleic Acids (PNAs).[1][2]

Role in Peptide Nucleic Acid (PNA) Synthesis

This compound serves as the "T" building block in PNA synthesis. The carboxylic acid group of this compound is coupled to the amino group of the N-(2-aminoethyl)glycine backbone, forming a peptide bond. This process is repeated with other nucleobase-acetic acid monomers (adenine, cytosine, and guanine (B1146940) derivatives) to create a PNA oligomer of a specific sequence.

Potential Biological Activities (Inferred)

Direct and quantitative data on the biological activity of this compound is limited in publicly available literature. However, based on the activities of its constituent parts and related molecules, some potential areas of interest can be inferred:

-

Nucleic Acid Metabolism: As a thymine analog, it could potentially interact with enzymes involved in nucleotide metabolism, though its N1-substitution likely prevents it from being a substrate for DNA polymerases.

-

Anti-inflammatory and Antioxidant Effects: Some pyrimidine derivatives have been reported to possess anti-inflammatory and antioxidant properties. While specific studies on this compound are lacking, this remains a theoretical possibility.

-

Plant Growth Regulation: Acetic acid is known to influence plant growth and development. It is plausible that N1-carboxymethylthymine could have some effects on plant physiology, but this has not been demonstrated.

It is crucial to emphasize that these are hypothetical activities, and further research is required to determine if this compound exhibits any significant biological effects in these or other areas.

Data Summary

As of the current literature review, there is no specific quantitative biological data (e.g., IC₅₀ values for cytotoxicity, anti-inflammatory, or antioxidant activity) available for this compound. The primary quantitative data pertains to its physicochemical properties as listed in Table 1.

Logical Relationships in PNA Synthesis

The role of this compound as a precursor in PNA synthesis can be visualized as a logical flow.

Conclusion

This compound is a compound of significant historical and practical importance in the field of synthetic nucleic acid chemistry. Its discovery and synthesis were a direct consequence of the invention of Peptide Nucleic Acids, where it serves as an indispensable monomer. While its own biological activity remains largely unexplored, its contribution to the development of PNA-based technologies for research, diagnostics, and therapeutics is undeniable. This guide provides a foundational understanding for researchers working with or interested in the applications of this key synthetic molecule. Further investigation into the potential standalone biological effects of this compound could open new avenues for its application.

References

- 1. Thymol reduces acetic acid-induced inflammatory response through inhibition of NF-kB signaling pathway in rat colon tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptide nucleic acid (PNA). A DNA mimic with a pseudopeptide backbone - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and properties of DNA-PNA chimeric oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and properties of DNA-PNA chimeric oligomers. | Department of Chemistry [chem.web.ox.ac.uk]

- 5. チミン-1-酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 98 20924-05-4 [sigmaaldrich.com]

- 7. CAS 20924-05-4: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound | 20924-05-4 [chemicalbook.com]

Chemical structure and IUPAC name of Thymine-1-acetic acid.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymine-1-acetic acid, a derivative of the nucleobase thymine (B56734), serves as a crucial building block in the synthesis of various biologically significant molecules, including oligonucleotide analogues and peptide nucleic acids (PNAs). This document provides a detailed overview of its chemical structure, IUPAC nomenclature, physicochemical properties, and a comprehensive experimental protocol for its synthesis.

Chemical Structure and Nomenclature

This compound is characterized by an acetic acid group attached to the nitrogen at the 1-position of the thymine ring.

IUPAC Name: 2-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid[1][2][3]

Synonyms: 1-Carboxymethylthymine, (5-Methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetic acid, Thymin-1-ylacetic acid[1][2][3][4]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₄ | [1][2][5][6][7] |

| Molecular Weight | 184.15 g/mol | [1][2][5][6][7] |

| CAS Number | 20924-05-4 | [1][2][5][6] |

| Melting Point | 272-278 °C (decomposes) | [2][3][5][8] |

| pKa | 3.81 ± 0.10 (Predicted) | [1][2] |

| Appearance | White to yellow solid | [1] |

| SMILES | CC1=CN(CC(O)=O)C(=O)NC1=O | [5][9] |

| InChI | 1S/C7H8N2O4/c1-4-2-9(3-5(10)11)7(13)8-6(4)12/h2H,3H2,1H3,(H,10,11)(H,8,12,13) | [1][5] |

Experimental Protocol: Synthesis of this compound

The following protocol for the synthesis of this compound is adapted from a published procedure.[10]

Materials:

-

Thymine

-

Potassium hydroxide (B78521) (KOH)

-

Bromoacetic acid

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Dry N,N-Dimethylformamide (DMF)

-

1-Hydroxy-7-azabenzotriazole (HOAt)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Triethylamine (TEA)

-

5-(4-aminophenyl)-10,15,20-triphenyl porphyrin

Procedure:

-

Dissolution: Dissolve 4 g (31.7 mmol) of thymine in a solution of 6.82 g (121 mmol) of KOH in 20 ml of water.

-

Reaction Initiation: Warm the solution to 40°C.

-

Addition of Bromoacetic Acid: Prepare a solution of 6.25 g (45 mmol) of bromoacetic acid in 10 ml of water. Add this solution to the thymine solution over a period of 30 minutes while maintaining the temperature at 40°C.

-

Stirring: Stir the reaction mixture for an additional 30 minutes at 40°C.

-

First pH Adjustment and Cooling: Cool the solution to room temperature and adjust the pH to 5.5 using concentrated HCl. Then, cool the reaction mixture in a refrigerator for 2 hours.

-

Filtration and Second pH Adjustment: Filter any precipitate that forms. Adjust the pH of the filtrate to 2 with concentrated HCl.

-

Crystallization: Place the solution in a freezer for 2 hours to induce crystallization of the product.

-

Isolation: Collect the resulting white crystalline precipitate by filtration and dry it under a vacuum over phosphorus pentoxide (P₂O₅).[8]

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Biological Significance and Applications

This compound is a valuable reagent in the field of oligonucleotide synthesis and the creation of modified nucleic acids.[6] Its structure allows for its incorporation into peptide backbones to form peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA. These DNA-PNA chimeric oligomers have been synthesized and studied for their properties.[4][5]

Furthermore, this compound has been utilized in the development of sensitive and selective electrochemical biosensors. For instance, it has been a component in the creation of functionalized gold nanoparticles/reduced graphene oxide nanocomposites for the ultrasensitive detection of mercury ions, leveraging the specific interaction between thymine and mercury.[4][5]

While there are no specific signaling pathways directly attributed to this compound itself, its incorporation into larger molecules like PNAs allows for the modulation of nucleic acid-based biological processes.[5]

Safety Information

This compound is classified as an irritant.[2] It can cause skin, eye, and respiratory system irritation.[5] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[5]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][5]

References

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 20924-05-4 [amp.chemicalbook.com]

- 4. This compound | CAS#:20924-05-4 | Chemsrc [chemsrc.com]

- 5. This compound 98 20924-05-4 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound | 20924-05-4 [chemicalbook.com]

- 9. alkalisci.com [alkalisci.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of Thymine-1-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of thymine-1-acetic acid in water and organic solvents. Due to a lack of specific quantitative data in publicly accessible literature, this guide also presents qualitative solubility information, data for the closely related compound thymine (B56734) for comparative purposes, and detailed experimental protocols for determining solubility.

Physicochemical Properties of this compound

This compound, a derivative of the nucleobase thymine, possesses a carboxylic acid functional group which significantly influences its solubility profile. Its structure suggests that it will exhibit polar characteristics and its solubility is likely to be pH-dependent. One source indicates that this compound is sparingly soluble in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 20924-05-4 | [2] |

| Molecular Formula | C₇H₈N₂O₄ | |

| Molecular Weight | 184.15 g/mol | |

| Melting Point | 272-278 °C (decomposes) | [2][3] |

| Appearance | White to light yellow powder/crystal | |

| pKa (Predicted) | 3.81 ± 0.10 | [1][4] |

Qualitative Solubility Insights from Synthesis Procedures

The synthesis of this compound often involves its dissolution in a basic aqueous solution, such as aqueous potassium hydroxide, followed by precipitation upon acidification with an acid like hydrochloric acid to a pH of 2-3.[2][5] This procedural step strongly indicates that the solubility of this compound in water is significantly influenced by pH. In its deprotonated (salt) form at higher pH, it is soluble in water, while in its protonated (acidic) form at lower pH, it is much less soluble, allowing for its isolation as a precipitate.

Solubility Data of Thymine (for Comparative Analysis)

Table 2: Quantitative Solubility of Thymine

| Solvent | Solubility | Temperature | Source |

| Water | 3820 mg/L | 25 °C | [6] |

| Ethanol | ~2 mg/mL | Not Specified | [7] |

| DMSO | ~20 mg/mL | Not Specified | [7] |

| Dimethylformamide (DMF) | ~20 mg/mL | Not Specified | [7] |

| PBS (pH 7.2) | Slightly soluble | Not Specified | [7] |

It is important to note that the addition of the acetic acid moiety to the thymine structure will alter its solubility characteristics.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound.

This protocol is used to classify the solubility of a compound in various solvents.

-

Preparation : Into separate, clearly labeled small test tubes, add approximately 25 mg of this compound.

-

Solvent Addition : To each test tube, add 0.75 mL of the chosen solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, DMSO) in small portions.

-

Mixing : After each addition, vigorously shake the test tube for 10-20 seconds.

-

Observation : Observe whether the solid dissolves completely. If the compound dissolves in water, its effect on the pH can be checked with litmus (B1172312) paper to determine if it is an acidic or basic compound.[8] For organic acids like this compound, solubility in 5% NaOH and 5% NaHCO₃ would be expected due to the formation of a more soluble salt.

This is a standard method for determining the equilibrium solubility of a compound.

-

Sample Preparation : Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, buffer at a specific pH, ethanol). The excess solid is necessary to ensure that a saturated solution is achieved.

-

Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Withdrawal and Dilution : Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid. Dilute the sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification : Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation : Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at that temperature.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

Caption: Workflow for Qualitative Solubility Testing.

Caption: Workflow for Quantitative Solubility Determination.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 20924-05-4 [chemicalbook.com]

- 3. This compound | CAS#:20924-05-4 | Chemsrc [chemsrc.com]

- 4. This compound CAS#: 20924-05-4 [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Thymine | C5H6N2O2 | CID 1135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. scribd.com [scribd.com]

A Technical Guide to Research-Grade Thymine-1-Acetic Acid: Purity, Quality, and Applications

For Researchers, Scientists, and Drug Development Professionals

Thymine-1-acetic acid (T1A), a synthetic derivative of the nucleobase thymine (B56734), serves as a critical building block in various biochemical and biomedical research applications. Its primary utility lies in the synthesis of modified oligonucleotides and the functionalization of materials with thymine moieties, enabling advancements in fields ranging from genetics to materials science. The purity and quality of research-grade T1A are paramount to ensure the reliability, reproducibility, and accuracy of experimental outcomes. This technical guide provides an in-depth overview of the purity specifications, quality control methodologies, and key applications of research-grade this compound.

Physicochemical Properties and Identification

A foundational aspect of quality control is the confirmation of the material's identity and basic physical properties. Research-grade this compound should conform to the specifications outlined below.

| Property | Specification |

| CAS Number | 20924-05-4 |

| Molecular Formula | C₇H₈N₂O₄ |

| Molecular Weight | 184.15 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 272-278 °C (with decomposition)[1][2][3] |

| Solubility | Soluble in aqueous alkaline solutions |

Purity and Impurity Profile

For research applications, a high purity of this compound is essential. The primary component should be present at a concentration of 98% or higher. Potential impurities can arise from the synthetic route, which typically involves the reaction of thymine with a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) under basic conditions.[4]

Table of Purity Specifications and Potential Impurities:

| Parameter | Specification | Typical Analytical Method |

| Purity (Assay) | ≥ 98% | HPLC |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS, FT-IR |

| Thymine | ≤ 0.5% | HPLC |

| Chloroacetic Acid/Bromoacetic Acid | ≤ 0.1% | HPLC, IC |

| Other Synthesis By-products | Reportable | HPLC, LC-MS |

| Residual Solvents | As per ICH Q3C | GC-HS |

| Water Content | ≤ 1.0% | Karl Fischer Titration |

| Heavy Metals | ≤ 20 ppm | ICP-MS |

Note: Specific limits for "Other Synthesis By-products" may not be universally defined and can be lot-specific. However, a diligent quality control process will identify and quantify any significant unknown peaks in the chromatogram.

Experimental Protocols for Quality Control

Robust analytical methods are crucial for verifying the quality of research-grade this compound. The following are detailed methodologies for key analytical tests.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the primary method for determining the purity of this compound and quantifying any impurities.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at 260 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent.

-

Quantification: Purity is determined by the area percentage of the main peak. Impurities are quantified against a reference standard if available, or reported as area percentages.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure of this compound.

Methodology:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Spectra to Acquire:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals include those for the methyl group, the methylene (B1212753) group of the acetic acid moiety, the vinyl proton on the pyrimidine (B1678525) ring, and the N-H protons.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is employed to confirm the molecular weight of this compound.

Methodology:

-

Technique: Electrospray Ionization (ESI) in negative ion mode is often suitable for carboxylic acids.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The expected [M-H]⁻ ion for this compound is approximately 183.04.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Methodology:

-

Sample Preparation: The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorptions: Characteristic peaks for C=O (carbonyl) stretching of the pyrimidine ring and the carboxylic acid, N-H stretching, C-H stretching, and O-H stretching of the carboxylic acid.[4]

Visualizing Experimental and Logical Workflows

General Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of research-grade this compound.

Caption: A generalized workflow for the quality control of this compound.

Biological and Research Applications

The primary application of research-grade this compound is as a synthon in oligonucleotide chemistry.[5] It is a key component in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA.

Role in Peptide Nucleic Acid (PNA) Synthesis

PNAs have a polyamide backbone instead of the sugar-phosphate backbone of DNA and RNA. This modification confers unique properties, such as high binding affinity to complementary DNA and RNA sequences and resistance to enzymatic degradation. This compound is used to introduce the thymine base onto the PNA backbone.

The diagram below illustrates the logical relationship of this compound in the synthesis of a thymine-containing PNA monomer.

Caption: Role of this compound in PNA monomer synthesis.

Signaling Pathways

Currently, there is limited direct evidence in the public domain to suggest that this compound itself is an active modulator of specific cellular signaling pathways. Its primary role in a biological context is as a component of synthetic oligonucleotides or functionalized materials, which are then used to study or influence biological systems. For instance, PNA oligomers synthesized using this compound can be designed to target specific mRNA sequences, thereby inhibiting gene expression through an antisense or antigene mechanism. The downstream effects would then be dependent on the function of the targeted gene's protein product.

The degradation of the core thymine structure follows known metabolic pathways, but the degradation of the entire this compound molecule and its metabolites are not as well-documented.[6]

Conclusion

The quality and purity of research-grade this compound are critical for its successful application in scientific research, particularly in the synthesis of modified oligonucleotides like PNAs. A comprehensive quality control regimen, including HPLC, NMR, MS, and FT-IR, is necessary to ensure a high-purity product free from significant impurities. While its direct involvement in signaling pathways is not established, its role as a synthetic building block enables the creation of powerful tools for molecular biology and drug development. Researchers should always refer to the Certificate of Analysis for lot-specific data to ensure the material meets the requirements of their specific applications.

References

Methodological & Application

Application Notes and Protocols for Thymine-1-acetic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymine-1-acetic acid is a crucial building block for the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA.[1][2][3] In PNAs, the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine polyamide chain, to which nucleobases are attached via a methylene (B1212753) carbonyl linker.[3] this compound serves as the precursor for the thymine-containing monomer unit in PNA synthesis. The resulting PNAs exhibit high binding affinity and specificity to complementary DNA and RNA sequences, along with resistance to enzymatic degradation, making them valuable tools in diagnostics and therapeutic applications.[2][4]

This document provides detailed protocols and application notes for the utilization of this compound, in the form of its Fmoc-protected monomer (Fmoc-T-aeg-OH), in solid-phase peptide synthesis (SPPS) for the generation of PNA oligomers and PNA-peptide conjugates.

Applications

PNA oligomers synthesized using the Fmoc-T-aeg-OH monomer have a wide range of applications in research and drug development:

-

Antisense and Antigene Agents: PNAs can bind to specific mRNA or DNA sequences, thereby inhibiting gene expression at the translational or transcriptional level. Their high stability and binding affinity make them potent candidates for gene-silencing therapies.[2][5]

-

Diagnostic Probes: Due to their high specificity, PNAs can be used as probes for the detection of specific DNA or RNA sequences in various diagnostic assays.[1]

-

PNA-Peptide Conjugates: The conjugation of PNAs to cell-penetrating peptides (CPPs) enhances their cellular uptake, which is a significant hurdle for the therapeutic application of naked PNAs.[2][5][6] These conjugates are being explored as antimicrobial and antiviral agents, as well as for targeted gene regulation in mammalian cells.[2][4][7]

Quantitative Data Summary

The successful incorporation of Fmoc-PNA-T-OH into a growing PNA chain is dependent on the choice of synthesis strategy and reagents. The following tables summarize key quantitative data related to the monomer and the synthesis process.

Table 1: Properties of Fmoc-PNA-T Monomer

| Property | Value | Reference |

| Chemical Name | Fmoc-T-aeg-OH | [8] |

| CAS Number | 169396-92-3 | [8] |

| Purity | >98% | [8] |

| Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | [8] |

Table 2: Typical Parameters for Solid-Phase PNA Synthesis

| Parameter | Value/Condition | Reference |

| Synthesis Scale | 2 - 5 µmol | [9][10] |

| Resin | Rink Amide or PAL-PEG-PS | [9][11] |

| Fmoc-PNA Monomer Excess | 3 - 10 equivalents | [10][11] |

| Coupling Reagent Excess | 2.9 - 9.6 equivalents | [10][11] |

| Coupling Time | 10 s - 30 min | [10][11] |

| Fmoc Deprotection | 20% piperidine (B6355638) in DMF | [9][10] |

| Final Cleavage | TFA with scavengers (e.g., m-cresol) | [9] |

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a short PNA sequence containing thymine, using the Fmoc/tBu strategy.

Materials and Reagents

-

Rink Amide MBHA resin (or other suitable Fmoc-compatible resin)

-

Fmoc-protected PNA monomers (Fmoc-A(Bhoc)-OH, Fmoc-C(Bhoc)-OH, Fmoc-G(Bhoc)-OH, Fmoc-T-OH)

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Bases: N,N-Diisopropylethylamine (DIEA) and 2,4,6-Collidine or Lutidine

-

Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Capping solution: 5% acetic anhydride, 6% 2,4,6-collidine in DMF

-

Solvents: DMF, Dichloromethane (DCM), Acetonitrile (ACN)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / m-cresol (B1676322) (95:5, v/v)

-

Cold diethyl ether

Protocol 1: Manual Solid-Phase PNA Synthesis